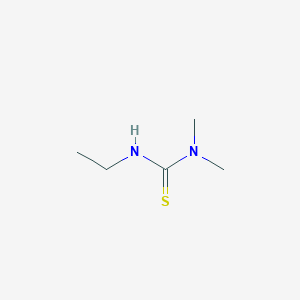
3-Ethyl-1,1-dimethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,1-dimethylthiourea is a useful research compound. Its molecular formula is C5H12N2S and its molecular weight is 132.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Anticancer Research
EDMTU derivatives have been investigated for their potential as anticancer agents. Research indicates that thiourea compounds exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain thiourea derivatives, including those related to EDMTU, displayed promising activity against human ovarian and breast cancer cells, with mechanisms involving DNA intercalation and inhibition of cell proliferation .
Table 1: Cytotoxicity of Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Ethyl-1,1-dimethylthiourea | A2780 (Ovarian) | 0.5 | |
| This compound | MCF-7 (Breast) | 0.7 | |
| This compound | SK-BR-3 (HER2+) | 0.6 |
1.2 Synthesis of Pharmaceutical Intermediates
EDMTU is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with metal ions has made it a valuable reagent in the development of new drugs . For example, it can be used in the synthesis of novel anticancer agents that leverage its thiourea functional group for enhanced biological activity.
Agricultural Applications
2.1 Plant Growth Regulation
Recent studies have explored the use of EDMTU as a reactive oxygen species (ROS) scavenger to improve seed germination and plant growth under stress conditions. Research by Li et al. showed that EDMTU positively influenced maize seed germination and radicle elongation when exposed to oxidative stress . This application suggests potential benefits in enhancing agricultural productivity through stress resilience.
Table 2: Effects of EDMTU on Plant Growth
| Plant Species | Treatment Concentration (mM) | Germination Rate (%) | Radicle Length (cm) | Reference |
|---|---|---|---|---|
| Maize | 0.5 | 85 | 5.2 | |
| Wheat | 0.5 | 80 | 4.8 |
Mechanistic Insights
The mechanisms by which EDMTU exerts its effects are still under investigation. It is believed that the compound's ability to modulate oxidative stress responses plays a crucial role in its biological activity both in plants and cancer cells.
Propriétés
Numéro CAS |
15361-86-1 |
|---|---|
Formule moléculaire |
C5H12N2S |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
3-ethyl-1,1-dimethylthiourea |
InChI |
InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
Clé InChI |
VKFXRBZSVGYYSA-UHFFFAOYSA-N |
SMILES |
CCNC(=S)N(C)C |
SMILES isomérique |
CCN=C(N(C)C)S |
SMILES canonique |
CCNC(=S)N(C)C |
Key on ui other cas no. |
15361-86-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















